Unique Metabolic Selectivity: Differential Inhibition of FFA vs. Lactate Compared to Propranolol and Atenolol
In a comparative in vivo study evaluating metabolic effects of multiple β-blockers in rats and dogs, Ko-3290 (Koe 3290) was distinguished as the only highly cardioselective drug demonstrating a marked differentiation between the inhibition of isoprenaline-stimulated free fatty acids (FFA) and carbohydrate (lactate) metabolism. This relative metabolic selectivity was observed in both rats and dogs, a profile not replicated by atenolol or the non-cardioselective agent propranolol [1].
| Evidence Dimension | Metabolic Selectivity (Inhibition of FFA vs. Lactate) |
|---|---|
| Target Compound Data | Ko-3290: Marked differentiation between inhibition of FFA and lactate in both rats and dogs. |
| Comparator Or Baseline | Propranolol (non-cardioselective): No or slight differentiation between FFA and lactate inhibition. Atenolol (cardioselective): Does not show this relative metabolic selectivity. |
| Quantified Difference | Qualitative but statistically significant differentiation in metabolic pathway inhibition; Ko-3290 uniquely preserves antilipolytic selectivity over antiglycolytic activity. |
| Conditions | In vivo: Rats (s.c. injection) and Dogs (i.v. injection); Isoprenaline-stimulated metabolic response. |
Why This Matters
For researchers studying metabolic modulation in myocardial ischemia or lipolysis, Ko-3290 offers a unique tool to dissect β-adrenoceptor-mediated lipid vs. carbohydrate signaling, a functional profile not offered by standard β-blockers.
- [1] Traunecker W. Metabolic effects of various beta-adrenoceptor blocking agents in rats and dogs. Arzneimittelforschung. 1985;35(1a):376-382. PMID: 2859032. View Source
